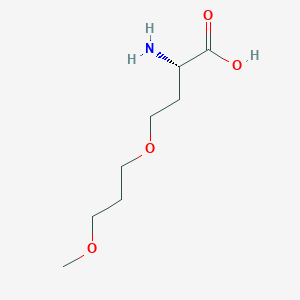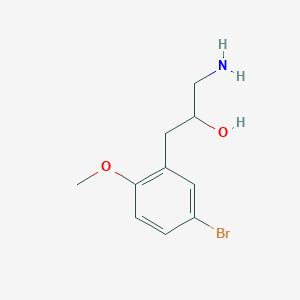
1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the amine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-3-(4-bromo-2-methoxyphenyl)propan-2-ol
- 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol
- 1-Amino-3-(5-bromo-2-ethoxyphenyl)propan-2-ol
Uniqueness
1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol is unique due to the specific combination of functional groups attached to the phenyl ring. The presence of both a bromine atom and a methoxy group can significantly influence the compound’s chemical properties and reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H14BrNO2 |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
1-amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-14-10-3-2-8(11)4-7(10)5-9(13)6-12/h2-4,9,13H,5-6,12H2,1H3 |
Clé InChI |
NGFRTBUNGZCUBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
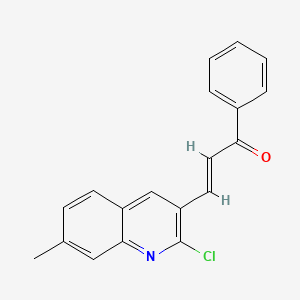
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)
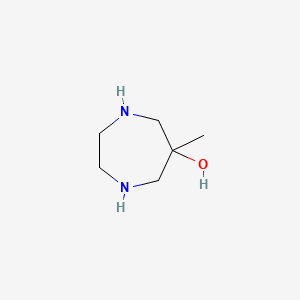
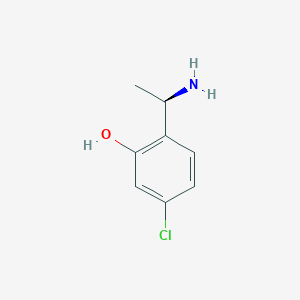
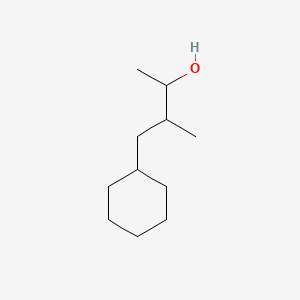
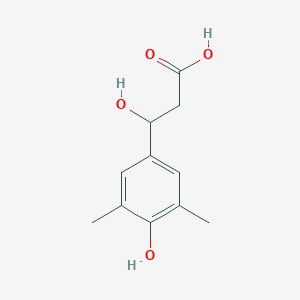


![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
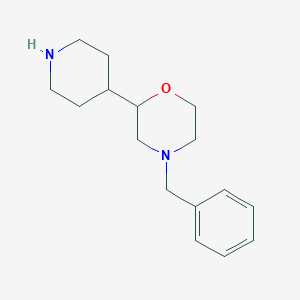
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
